molecular formula C22H21NO3 B8201823 Coumberol

Coumberol

Cat. No.: B8201823
M. Wt: 347.4 g/mol
InChI Key: FXBJCIJXXOXALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumberol is a fluorescent substrate of the aldo-keto reductase family 1 member C3 protein. It is primarily used in research related to the aldo-keto reductase family 1 member C3 protein. The compound has a molecular formula of C22H21NO3 and a molecular weight of 347.41 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Coumberol involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The exact synthetic route can vary, but it generally involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: the methods used in laboratory synthesis can be scaled up for industrial production, involving larger reactors and more stringent control of reaction conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: Coumberol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Coumberol is extensively used in scientific research, particularly in the study of the aldo-keto reductase family 1 member C3 protein. Its fluorescent properties make it a valuable tool in biochemical assays and imaging techniques. Additionally, this compound is used in the development of new therapeutic agents targeting the aldo-keto reductase family 1 member C3 protein, which is implicated in various diseases, including cancer and metabolic disorders .

Mechanism of Action

Coumberol exerts its effects by acting as a substrate for the aldo-keto reductase family 1 member C3 protein. This interaction allows researchers to study the enzyme’s activity and its role in various biochemical pathways. The fluorescent properties of this compound enable the visualization of these interactions, providing insights into the molecular mechanisms underlying the enzyme’s function .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s primary uniqueness lies in its specific interaction with the aldo-keto reductase family 1 member C3 protein and its fluorescent properties, which make it particularly useful in research applications. Unlike other similar compounds, this compound is not widely used in therapeutic applications but is invaluable in biochemical research .

Properties

IUPAC Name

6-[hydroxy(phenyl)methyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13,21,25H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBJCIJXXOXALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C5=CC=CC=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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